12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine
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Overview
Description
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine is a complex organic compound that belongs to the class of acridines. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a unique structure with a hexyl chain and a phenyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a hexyl-substituted benzaldehyde with an aniline derivative, followed by cyclization and hydrogenation steps to form the final acridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated acridine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, it may inhibit specific enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Phenylacridine: A similar compound with a phenyl group at the 9-position.
Acridine Orange: A derivative used as a dye and in biological staining.
Uniqueness
12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl chain and phenyl group enhances its hydrophobicity and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89931-09-9 |
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Molecular Formula |
C29H33N |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
12-hexyl-7-phenyl-6,8,9,10-tetrahydro-5H-benzo[c]acridine |
InChI |
InChI=1S/C29H33N/c1-2-3-4-12-21-30-27-18-11-10-17-25(27)28(23-14-6-5-7-15-23)26-20-19-22-13-8-9-16-24(22)29(26)30/h5-9,13-16,18H,2-4,10-12,17,19-21H2,1H3 |
InChI Key |
GGTGWVDHIRXSAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CCCCC2=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5 |
Origin of Product |
United States |
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